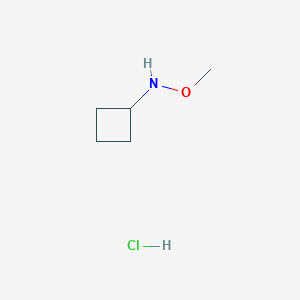
N-Methoxycyclobutanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxycyclobutanamine hydrochloride is a chemical compound with the CAS Number: 2361634-91-3 . It has a molecular weight of 137.61 and its IUPAC name is N-cyclobutyl-O-methylhydroxylamine hydrochloride . It is stored at a temperature of 4°C and is in powder form .
Molecular Structure Analysis
The InChI code for N-Methoxycyclobutanamine hydrochloride is 1S/C5H11NO.ClH/c1-7-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
N-Methoxycyclobutanamine hydrochloride is a powder . It has a molecular weight of 137.61 and is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Antioxidant Activity in Biological Systems
Studies on hydroxycinnamic acid derivatives, which share structural similarities with N-Methoxycyclobutanamine hydrochloride, demonstrate significant antioxidant properties. These compounds effectively protect against free radical-induced damage in biological membranes, such as human low-density lipoprotein (LDL) peroxidation. This suggests a potential for N-Methoxycyclobutanamine hydrochloride in antioxidant applications, given its structural affinity to these compounds (Cheng et al., 2007).
Impact on Reproductive Health
Methoxychlor, a compound structurally related to N-Methoxycyclobutanamine hydrochloride, has been investigated for its effects on the male reproductive system. Studies indicate that methoxychlor can induce oxidative stress in the epididymis and adversely affect sperm quality, highlighting the potential endocrine-disrupting properties of related compounds. This line of research underscores the importance of evaluating N-Methoxycyclobutanamine hydrochloride for similar effects (Latchoumycandane et al., 2002).
Antidepressant Biochemical Profile
Research on Wy-45,030, an ethyl cyclohexanol derivative, reveals a neurochemical profile predictive of antidepressant activity. This compound, like N-Methoxycyclobutanamine hydrochloride, inhibits monoamine uptake without significant side effects common to tricyclic antidepressants. Such studies suggest a potential for N-Methoxycyclobutanamine hydrochloride in developing new antidepressants with fewer side effects (Muth et al., 1986).
Environmental Impact and Bioremediation
Methoxychlor's environmental persistence and toxicity underscore the need for effective bioremediation strategies. A defined consortium of Streptomyces strains has shown potential in methoxychlor bioremediation, suggesting a similar approach could be applicable for N-Methoxycyclobutanamine hydrochloride. This research points towards the environmental considerations and bioremediation potential of chemical compounds in this class (Fuentes et al., 2014).
Safety And Hazards
The safety information for N-Methoxycyclobutanamine hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N-methoxycyclobutanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEYMFBGJGVXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC1CCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxycyclobutanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2781638.png)
![4-Bromobicyclo[2.2.2]octan-1-amine](/img/structure/B2781639.png)
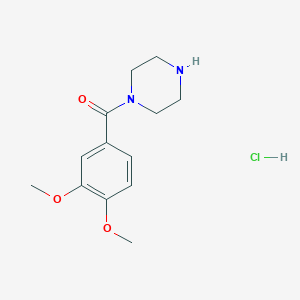
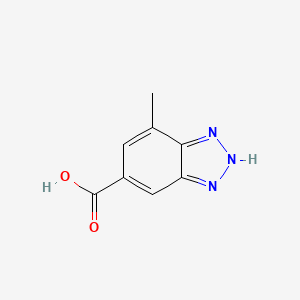
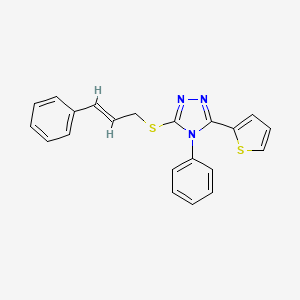
![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)
![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2781649.png)
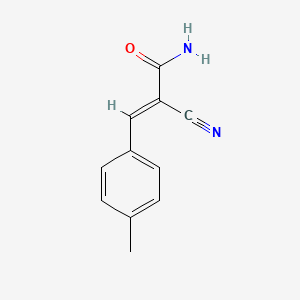
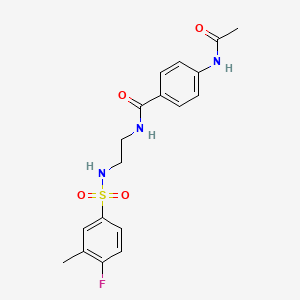
![N-(2-Cyanobutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2781654.png)
![N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2781655.png)
![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide](/img/structure/B2781657.png)
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)